molecular formula C14H19NO3 B8475675 Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Cat. No.: B8475675
M. Wt: 249.30 g/mol
InChI Key: NARLTIVUIJDWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H19NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-10H,5H2,1-4H3

InChI Key

NARLTIVUIJDWCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)C(C=O)c1ccc(OC)cc1
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Synthesis routes and methods II

Procedure details

2 g (0.0103 mol) of ethyl p-methoxyphenylacetate and 9.1 g (10.6 ml, 0.0618 mol) of dimethylformamide diethylacetal were mixed in a 100 ml balloon flask provided with reflux cooler, magnetic stirring and thermometer. The thus obtained solution was heated to reflux (135° C.) for 20 hours. Then the dimethylformamide diethylacetal and the unreacted ethyl p-methoxyphenylacetate were removed by distillation under vacuum, the desired product being obtained as distillation residue. 2,14 g of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)acrylate were thus obtained (Yield: 83%).
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2 g
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10.6 mL
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Synthesis routes and methods III

Procedure details

21 g (0.0945 mol) of ethyl α-formyl-p-methoxyphenylacetate, 80 ml of ethanol and 31,1 g (0.38 mol) of dimethylamine hydrochloride were mixed in a 250 ml balloon flask provided with magnetic stirring and thermometer under a gentle nitrogen flow. Subsequently 7.4 g (0.054 mol) of potassium carbonate were added. The thus obtained solution was stirred at room temperature for 3 days. The solvent was evaporated to dryness in the rotary evaporator and 120 ml of water were added over the thus obtained solid residue. The pH was adjusted to 5-6 with 5N hydrochloric acid and the product of the aqueous phase was extracted with 2×80 ml of dichloromethane. The organic extracts were dried with sodium sulfate and the solvent was removed under vacuum, to give a residue weighing 23.26 g and solidifying at room temperature (Yield: 98.7%)
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ethyl α-formyl-p-methoxyphenylacetate
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21 g
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0.38 mol
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80 mL
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7.4 g
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